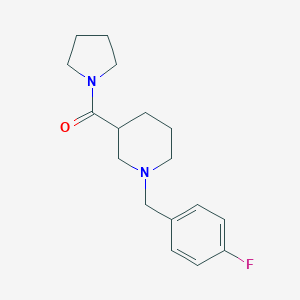
1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as WIN 35428, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent dopamine reuptake inhibitor and has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders.
作用机制
The mechanism of action of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the inhibition of dopamine reuptake into the presynaptic neuron. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. When dopamine is released into the synaptic cleft, it binds to dopamine receptors on the postsynaptic neuron, leading to a series of intracellular signaling events that result in the desired physiological effects. However, excess dopamine in the synaptic cleft can lead to overstimulation of the postsynaptic neuron, which can cause adverse effects such as psychosis and addiction. By blocking the reuptake of dopamine into the presynaptic neuron, 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine neurotransmission and the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine are primarily mediated by its effects on dopamine neurotransmission. By increasing the concentration of dopamine in the synaptic cleft, it can improve attention, motivation, and reward processing, which are impaired in disorders such as ADHD and addiction. It can also improve motor function in Parkinson's disease by increasing dopamine neurotransmission in the nigrostriatal pathway. However, excess dopamine neurotransmission can lead to adverse effects such as psychosis and addiction, which are potential limitations of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine.
实验室实验的优点和局限性
One of the advantages of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine for lab experiments is its potent and selective dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine neurotransmission in various physiological and pathological conditions. However, its potential for addiction and abuse is a potential limitation, and caution should be exercised when handling and administering the compound.
未来方向
There are several future directions for the study of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is its potential application in the treatment of cocaine addiction. Since cocaine acts by blocking dopamine reuptake, 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine may be able to reverse the effects of cocaine by increasing dopamine neurotransmission. Another area of interest is its potential application in the treatment of other psychiatric disorders such as depression and anxiety, which are also associated with dysregulated dopamine neurotransmission. Further studies are needed to explore the full potential of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine in these and other areas.
合成方法
The synthesis of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting intermediate with pyrrolidine-1-carbonyl chloride. The final product is obtained by purification through column chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions and purification methods.
科学研究应用
1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been extensively studied for its potential application in the treatment of various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), cocaine addiction, and Parkinson's disease. It has been shown to be a potent dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain by blocking its reuptake into the presynaptic neuron. This leads to an increase in dopamine neurotransmission, which has been linked to the therapeutic effects of 1-(4-Fluorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine.
属性
分子式 |
C17H23FN2O |
|---|---|
分子量 |
290.38 g/mol |
IUPAC 名称 |
[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H23FN2O/c18-16-7-5-14(6-8-16)12-19-9-3-4-15(13-19)17(21)20-10-1-2-11-20/h5-8,15H,1-4,9-13H2 |
InChI 键 |
DUCAGEQAEQJQCQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)F |
规范 SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![N-(4-bromophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247237.png)
![N-(4-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247238.png)
![N-(4-fluorophenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B247239.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247240.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)

![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)